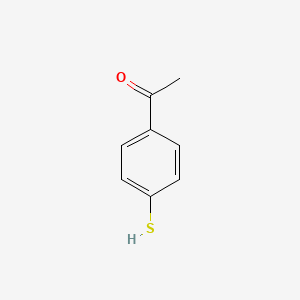

1-(4-Mercaptophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-sulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBRPMOFJSFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901222 |

Source

|

| Record name | NoName_309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-20-8 |

Source

|

| Record name | 1-(4-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Differential Solubility of 4-Mercaptoacetophenone: A Technical Guide to Solvent Selection and Analysis in Drug Development

In the landscape of pharmaceutical research and drug development, the meticulous selection of a solvent system is a critical, yet often underestimated, determinant of experimental success. The solubility of an active pharmaceutical ingredient (API) governs its formulation, bioavailability, and efficacy. This guide provides an in-depth analysis of the solubility of 4-mercaptoacetophenone, a key building block in organic synthesis, within two common yet fundamentally different polar solvents: ethanol and dimethyl sulfoxide (DMSO).

This document moves beyond a simple data sheet, offering a mechanistic exploration of the solute-solvent interactions that dictate solubility. It is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also a robust, field-proven protocol for empirical solubility determination.

Executive Summary: A Tale of Two Solvents

4-Mercaptoacetophenone presents a fascinating case study in solubility due to its molecular structure, which features a polar carbonyl group, an aromatic ring, and a thiol group capable of hydrogen bonding. Its interaction with ethanol, a polar protic solvent, versus DMSO, a polar aprotic solvent, reveals fundamental principles of physical chemistry that are paramount in a laboratory setting.

While precise quantitative data is often proprietary or system-dependent, a qualitative and predictive understanding, grounded in molecular interactions, is invaluable. This guide will demonstrate that while 4-mercaptoacetophenone is expected to be soluble in both solvents, the nature and extent of this solubility differ significantly due to the distinct chemical properties of ethanol and DMSO. We will explore the theoretical underpinnings of this differential solubility and provide a practical framework for its quantification.

Physicochemical Properties: Solute and Solvents

A comprehensive understanding of the components is the foundation of any solubility study. The properties of 4-mercaptoacetophenone, ethanol, and DMSO are summarized below.

| Property | 4-Mercaptoacetophenone | Ethanol | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₈H₈OS | C₂H₅OH | (CH₃)₂SO |

| Molecular Weight | 152.21 g/mol | 46.07 g/mol | 78.13 g/mol |

| Solvent Type | - | Polar Protic | Polar Aprotic |

| Key Functional Groups | Thiol (-SH), Ketone (C=O), Phenyl | Hydroxyl (-OH) | Sulfoxide (S=O) |

| Hydrogen Bond Donor | Yes (Thiol group) | Yes (Hydroxyl group) | No |

| Hydrogen Bond Acceptor | Yes (Carbonyl oxygen) | Yes (Hydroxyl oxygen) | Yes (Sulfoxide oxygen) |

| Dielectric Constant | Not readily available | 24.55 | 46.7 |

The Core of Differential Solubility: A Mechanistic Perspective

The principle of "like dissolves like" provides a useful starting point, but a deeper dive into intermolecular forces is necessary to understand the nuances of solubility in ethanol versus DMSO.

4-Mercaptoacetophenone in Ethanol: The Protic Environment

Ethanol is a polar protic solvent, characterized by a hydroxyl group (-OH) where the hydrogen is bonded to a highly electronegative oxygen atom.[1] This allows ethanol to act as both a hydrogen bond donor and acceptor.[2]

The solubility of 4-mercaptoacetophenone in ethanol is driven by:

-

Hydrogen Bonding: The hydroxyl group of ethanol can donate a hydrogen bond to the carbonyl oxygen of the solute. Simultaneously, the thiol group (-SH) of 4-mercaptoacetophenone, though a weaker hydrogen bond donor than an -OH group, can interact with the oxygen of ethanol.

-

Dipole-Dipole Interactions: The polar C=O bond of the solute interacts favorably with the polar C-O and O-H bonds of ethanol.

However, the protic nature of ethanol can also lead to the formation of a "solvent cage" around the solute molecules, which can sometimes limit the extent of solubility compared to aprotic solvents.[3]

4-Mercaptoacetophenone in DMSO: The Aprotic Advantage

DMSO is a polar aprotic solvent; it has a large dipole moment due to the S=O bond but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot donate hydrogen bonds.[4]

Its interaction with 4-mercaptoacetophenone is characterized by:

-

Strong Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO interacts strongly with the carbonyl group of the solute.

-

Hydrogen Bond Acceptance: The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor and will readily interact with the thiol group of 4-mercaptoacetophenone.

Crucially, because DMSO does not donate hydrogen bonds, it is less structured than ethanol and can be more effective at solvating certain molecules, particularly those with hydrogen bond donating capabilities.[1] Anions, or the negative end of dipoles, are less "caged" in DMSO, which can enhance solubility.[1]

Caption: Intermolecular interactions between 4-mercaptoacetophenone and solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To empirically determine and compare the solubility of 4-mercaptoacetophenone in ethanol and DMSO, the shake-flask method is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are reproducible.

Objective: To determine the equilibrium solubility of 4-mercaptoacetophenone in both absolute ethanol and anhydrous DMSO at a controlled temperature (e.g., 25°C).

Materials:

-

4-Mercaptoacetophenone (high purity)

-

Absolute Ethanol (ACS grade or higher)

-

Anhydrous DMSO (ACS grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

20 mL glass scintillation vials with PTFE-lined caps

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Solvent Systems:

-

Prepare two sets of vials. Label one set for ethanol and the other for DMSO. It is recommended to perform the experiment in triplicate for each solvent to ensure statistical validity.

-

-

Addition of Solute:

-

Weigh an excess amount of 4-mercaptoacetophenone and add it to each vial. An "excess" ensures that a saturated solution is formed, with undissolved solid remaining. A starting point could be ~50-100 mg of solute in 10 mL of solvent. Record the exact mass added.

-

-

Equilibration:

-

Add a precise volume (e.g., 10.0 mL) of the respective solvent (ethanol or DMSO) to each vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to 25°C.

-

Agitate the vials at a constant speed for 24 to 48 hours. This extended period is crucial to ensure that the system reaches equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and let them stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any remaining microscopic solid particles.

-

Perform a precise serial dilution of the filtered saturated solution with the appropriate solvent (ethanol or DMSO) to bring the concentration within the linear range of the analytical method (HPLC).

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-mercaptoacetophenone. A standard calibration curve must be generated using solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion and Recommendations

The solubility of 4-mercaptoacetophenone in ethanol and DMSO is governed by a complex interplay of intermolecular forces. While both are effective polar solvents, the aprotic nature of DMSO and its strong hydrogen bond accepting capability are predicted to result in a higher solubility for this particular solute compared to the protic environment of ethanol.

For drug development professionals, this differential solubility has significant implications. DMSO may be the preferred solvent for creating concentrated stock solutions for in vitro screening assays. However, its potential for cytotoxicity and its different physicochemical properties must be considered. Ethanol, being less toxic and more volatile, might be more suitable for certain formulation steps where the solvent is later removed.

Ultimately, the theoretical principles discussed in this guide must be complemented by empirical data. The provided experimental protocol offers a robust methodology for generating the precise, quantitative solubility data needed to make informed decisions in a research and development setting.

References

- Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility.

- ChemicalBook. (2025, July 4). 4-MERCAPTOACETOPHENONE | 3814-20-8.

- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Quora. (2017, October 15). What is the difference between polar aprotic solvent and polar protic solvents?.

- Wikipedia. (n.d.). Polar aprotic solvent.

Sources

Introduction: The Significance of Thiol Acidity

An In-Depth Technical Guide to the Acidity and pKa of 4-Acetylbenzenethiol

4-Acetylbenzenethiol, a substituted aromatic thiol, serves as a valuable model compound for understanding the physicochemical properties that govern molecular behavior in complex biological and chemical systems. The sulfhydryl (-SH) group is a critical functional moiety in numerous biologically active molecules, including the amino acid cysteine, the antioxidant glutathione, and various pharmaceutical agents[1]. The acidity of this group, quantified by its acid dissociation constant (pKa), is a paramount determinant of a molecule's ionization state, nucleophilicity, and overall reactivity under physiological conditions[1].

For researchers in drug development and medicinal chemistry, a precise understanding of a compound's pKa is indispensable. It dictates fundamental properties such as solubility, membrane permeability, and the potential for interaction with biological targets[2]. This guide provides a detailed examination of the pKa of 4-acetylbenzenethiol, the structural factors governing its acidity, and the methodologies used for its determination.

The Acid Dissociation Equilibrium

The acidity of 4-acetylbenzenethiol arises from the dissociation of the proton from the sulfhydryl group, establishing an equilibrium between the neutral thiol and its conjugate base, the thiolate anion. This equilibrium is fundamental to its chemical character.

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa value, defined as the negative logarithm of Ka, is the pH at which the concentrations of the protonated (R-SH) and deprotonated (R-S⁻) forms are equal[3]. A lower pKa value signifies a stronger acid.

Caption: Acid dissociation equilibrium of 4-acetylbenzenethiol.

A Quantitative Analysis of pKa

The acidity of substituted benzenethiols is highly dependent on the nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance acidity (lower pKa), while electron-donating groups decrease it. The experimental pKa of 4-acetylbenzenethiol has been reported and provides a clear example of this electronic influence when compared to the parent compound, benzenethiol.

| Compound | Substituent (at para-position) | pKa Value | Temperature (°C) |

| 4-Acetylbenzenethiol | -COCH₃ (Electron-withdrawing) | 5.33 | 25 |

| 4-Nitrobenzenethiol | -NO₂ (Strongly electron-withdrawing) | 4.72 | 25 |

| 4-Chlorobenzenethiol | -Cl (Electron-withdrawing) | 6.14 | 25 |

| Benzenethiol | -H (Reference) | 6.52 | 25 |

| 4-Methylbenzenethiol | -CH₃ (Electron-donating) | 6.82 | 25 |

| 4-Methoxybenzenethiol | -OCH₃ (Electron-donating) | 6.78 | 25 |

| Data sourced from a comprehensive study on theoretical and experimental pKa values of thiols.[1][4] |

Structural Determinants of Acidity

The acidity of 4-acetylbenzenethiol is significantly greater than that of unsubstituted benzenethiol (pKa 5.33 vs. 6.52). This enhancement is a direct consequence of the electronic properties of the acetyl group located at the para position.

The Intrinsic Acidity of Thiols

Thiols are generally more acidic than their corresponding alcohols (e.g., thiophenol pKa ≈ 6.5 vs. phenol pKa ≈ 10)[5]. This is due to two primary factors: the weaker S-H bond compared to the O-H bond, and the larger size of the sulfur atom which allows the negative charge in the thiolate anion to be dispersed over a greater volume, leading to a more stable conjugate base.

Substituent Effects: Inductive and Resonance Stabilization

Substituents on a benzene ring can alter the acidity of a functional group through a combination of inductive and resonance effects[6].

-

Inductive Effect (-I): The acetyl group contains an electronegative oxygen atom, which pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal helps to stabilize the negative charge of the thiolate anion that forms upon deprotonation[7].

-

Resonance Effect (-R): More significantly, the acetyl group is a deactivating group that withdraws electron density from the aromatic ring via resonance. This effect allows the negative charge of the thiolate anion to be delocalized not only across the sulfur atom and the ring but also onto the oxygen atom of the acetyl group. This extensive delocalization provides substantial stabilization to the conjugate base, which drives the dissociation equilibrium to the right and lowers the pKa[8].

Caption: Resonance delocalization in the 4-acetylthiophenolate anion.

Experimental Protocol: Spectrophotometric pKa Determination

The determination of pKa values for compounds with a chromophore, like aromatic thiols, can be accurately performed using spectrophotometric titration. This method relies on the principle that the protonated (R-SH) and deprotonated (R-S⁻) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is derived[9][10].

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of at least 1.5 units above and below the expected pKa (e.g., from pH 4.0 to 7.0 for 4-acetylbenzenethiol).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-acetylbenzenethiol in a suitable solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Sample Preparation: For each pH measurement, add a small, constant volume of the 4-acetylbenzenethiol stock solution to a cuvette containing a specific buffer solution. The final concentration of the thiol should be low enough to ensure it does not alter the buffer's pH.

-

Spectrophotometric Measurement:

-

Scan the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for the thiol in a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution to identify the wavelength of maximum absorbance difference (λ_max).

-

Measure the absorbance of each buffered sample at this predetermined λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve[10].

-

The pKa is the pH value at the inflection point of this curve, where the absorbance is halfway between the minimum (protonated state) and maximum (deprotonated state) values.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

-

Caption: Workflow for spectrophotometric pKa determination.

The Role of Computational Chemistry

Alongside experimental methods, computational chemistry offers powerful tools for predicting pKa values. Methods based on Density Functional Theory (DFT) can calculate the free energy change of the deprotonation reaction[11]. However, accurately modeling the complex solute-solvent interactions in aqueous solution is a significant challenge. For thiols, high accuracy often requires sophisticated models that combine implicit solvation with the inclusion of several explicit water molecules hydrogen-bonded to the sulfur atom[11]. While computationally intensive, these approaches can provide valuable insights, especially for novel compounds where experimental data is unavailable.

Conclusion

The pKa of 4-acetylbenzenethiol is experimentally determined to be 5.33 at 25°C[1][4]. This value reflects a significantly more acidic compound compared to unsubstituted benzenethiol, a direct result of the potent electron-withdrawing inductive and resonance effects of the para-acetyl group. This stabilization of the conjugate thiolate anion is a textbook example of how substituent effects modulate chemical properties. For scientists in pharmaceutical and materials research, this understanding is not merely academic; it is a critical piece of data that informs predictions of reactivity, stability, and biological activity. The robust experimental methods outlined, complemented by advancing computational techniques, provide a comprehensive toolkit for characterizing this vital molecular parameter.

References

- Journal of the Chemical Society, Perkin Transactions 2. Thermodynamic acidity constants of ortho-substituted benzenethiols. RSC Publishing.

- Avdeef, A., Box, K.J., et al. (2007).

- De Maria, P., Fini, A., & Hall, F. M. (1974). Thermodynamic Acidity Constants of ortho-Substituted Benzenethiols. RSC Publishing.

- Kadel, L., & Schlegel, H. B. (2016).

- Weththasinghe, T. K. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration.

- Wilson, L. D., & Wilson, E. (2013). Theoretical estimation of the aqueous pKas of thiols. Taylor & Francis.

- Poulin, B. A., et al. (2020). Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy.

- Wilson, L. D., & Wilson, E. (2013). Theoretical estimation of the aqueous pK as of thiols.

- Gaspard, S., & Linder, P. W. (2004).

- LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity.

- Apak, R., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI.

- Sadowski, B., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Gaspard, S., & Linder, P. W. (2004). Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry.

- Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University MaRBLe.

- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.

- OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry.

- Journal of the Chemical Society B: Physical Organic. (1967). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. RSC Publishing.

- MSU Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mrupp.info [mrupp.info]

- 4. researchgate.net [researchgate.net]

- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermodynamic acidity constants of ortho-substituted benzenethiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

1-(4-Mercaptophenyl)ethanone: Molecular Weight, Formula, and Advanced Synthetic Applications

A Technical Whitepaper on Physicochemical Profiling and Derivatization Workflows

Executive Summary

1-(4-Mercaptophenyl)ethanone, commonly referred to as 4-mercaptoacetophenone, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both a nucleophilic thiol group and an electrophilic methyl ketone moiety, this compound serves as a critical intermediate for synthesizing complex pharmacological agents. Its structural orthogonality allows it to act as a foundational scaffold for the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and 5-Lipoxygenase (5-LO) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Structural Identity

Accurate molecular identification is paramount for ensuring reproducibility in synthetic workflows. Below is the consolidated physicochemical profile of .

| Property | Value |

| IUPAC Name | 1-(4-sulfanylphenyl)ethan-1-one |

| Molecular Formula | C8H8OS |

| Molecular Weight | 152.21 g/mol |

| CAS Number | 3814-20-8 |

| PubChem CID | 4713180 |

| SMILES String | CC(=O)c1ccc(S)cc1 |

| Melting Point | 27.0 – 28.5 °C (Low-melting solid) |

| Boiling Point | ~142 °C |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) |

Structural Causality & Mechanistic Reactivity

The synthetic utility of this compound stems directly from its orthogonal bifunctionality:

-

Enhanced Nucleophilicity of the Thiol: The presence of the electron-withdrawing acetyl group at the para position modulates the pKa of the thiol proton. Upon deprotonation, the resulting thiolate anion is a highly effective nucleophile, primed for S_N2 alkylation reactions to form stable thioethers without competing [1].

-

Enolate Chemistry of the Ketone: The methyl ketone moiety is susceptible to base-catalyzed enolization. This allows the molecule to participate in aldol and Claisen-Schmidt condensations, acting as the nucleophilic enolate donor when reacted with non-enolizable aldehydes (e.g.,)[2].

This dual reactivity allows chemists to perform sequential, site-specific modifications, bypassing the need for complex protecting-group strategies and improving overall atom economy.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis and subsequent derivatization of the core scaffold.

Protocol A: Synthesis of this compound via Demethylation

Causality: Direct Friedel-Crafts acylation of thiophenol often yields complex mixtures due to competing S-acylation and Lewis acid catalyst poisoning. A more controlled, self-validating approach involves the selective demethylation of[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4-(methylthio)acetophenone in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

-

Reagent Addition: Add 1.5 equivalents of sodium thiomethoxide (NaSMe) to the solution. The thiomethoxide acts as a potent nucleophile, attacking the methyl group of the thioether via an S_N2 mechanism.

-

Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 4:1) until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature and quench with 1M HCl to protonate the resulting thiolate, ensuring the pH reaches ~2. This acidification step validates the successful formation of the free thiol.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude this compound.

Protocol B: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Causality: The base-catalyzed condensation of the acetyl group with an aryl aldehyde generates a 1,3-diphenylprop-2-en-1-one (chalcone) architecture, a privileged scaffold in [2].

Step-by-Step Methodology:

-

Solubilization: Solubilize 1.0 molar equivalent of this compound (or its thioether derivative) and 1.0 molar equivalent of a substituted benzaldehyde in ethanol.

-

Catalysis: Slowly add an aqueous solution of sodium hydroxide (10-40% w/v, approx. 20 molar equivalents) dropwise to the stirred mixture at room temperature (18–25 °C).

-

Condensation: Stir the reaction continuously for 18 hours. The base facilitates the formation of the enolate, which subsequently attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

-

Isolation: Acidify the medium to pH 2 using hydrochloric acid. The expected chalcone derivative will precipitate out of the solution. Filter the solid, wash with cold ethanol, and purify via silica gel chromatography.

Pharmacological Applications & Target Modulation

Derivatives of this compound have demonstrated profound efficacy in modulating critical biological targets:

-

PPAR Activation: Chalcone derivatives synthesized via Protocol B act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, PPARs heterodimerize with the Retinoid-X-Receptor (RXR) and bind to specific response elements (PPREs) in target genes. This mechanism concurrently regulates lipid metabolism and exerts strong anti-inflammatory effects, making these compounds valuable for treating metabolic syndrome and [2].

-

5-Lipoxygenase (5-LO) Inhibition: By converting the ketone moiety into an oxime, researchers have developed potent 5-LO inhibitors. These oxime derivatives block the enzymatic conversion of arachidonic acid into leukotrienes, thereby suppressing the inflammatory cascade associated with asthma, psoriasis, and [1].

Pathway Visualizations

Synthetic workflow illustrating the generation and downstream derivatization of the target compound.

Pharmacological signaling pathways modulated by this compound derivatives.

References

- Google Patents. "US5332757A - Oxime derivatives". Source: patents.google.com.

- Google Patents. "US7632870B2 - Composition based on substituted 1,3-diphenylprop-2-en-1-one derivatives". Source: patents.google.com.

Sources

Electronic Properties & Engineering of 4-Mercaptoacetophenone SAMs

Executive Summary: The Dipole-Active Interface

4-Mercaptoacetophenone (4-MAP), also known as 4-acetylbenzenethiol, represents a critical class of aromatic Self-Assembled Monolayers (SAMs) used to tune the electronic landscape of noble metal surfaces. Unlike passive alkanethiols that serve merely as insulating barriers, 4-MAP creates an "active" electronic interface. Its conjugated phenyl backbone facilitates charge transport, while the para-acetyl group (-COCH₃) introduces a strong, permanent dipole moment directed away from the surface.

This guide details the electronic properties, deposition protocols, and characterization metrics for 4-MAP SAMs, focusing on their utility in work function engineering and biosensor functionalization.

Electronic Landscape & Properties

Work Function Modification ( )

The primary utility of 4-MAP in molecular electronics is its ability to shift the work function of gold (

-

Mechanism: The acetyl group is electron-withdrawing. When 4-MAP binds to gold via the thiolate anchor, the molecule aligns effectively perpendicular to the surface. The dipole vector points from the phenyl ring (positive pole) toward the carbonyl oxygen (negative pole) at the vacuum interface.

-

Result: This creates a negative surface potential step, increasing the energy required to remove an electron from the metal.

-

Quantitative Shift: 4-MAP SAMs typically induce a work function increase (

) of +0.4 eV to +0.7 eV relative to clean gold, depending on packing density and tilt angle.

Charge Transport & Tunneling

Unlike aliphatic chains (alkanethiols), 4-MAP possesses a conjugated

-

Tunneling Decay Constant (

):-

Alkanethiols:

(Insulating) -

4-MAP (Aromatic):

(Semi-conductive)

-

-

Conductance: In single-molecule break junction experiments, 4-MAP exhibits high conductance (

) due to the delocalized orbitals connecting the thiol anchor to the acetyl tail.

Rectification Potential

The asymmetry of the 4-MAP molecule (Thiol-Au contact vs. Acetyl-Vacuum/Probe contact) introduces rectification behavior in molecular junctions. Current flows more easily from the probe to the substrate than vice versa, acting as a molecular diode.

Experimental Protocol: Preparation of High-Quality SAMs

Objective: Form a dense, pinhole-free monolayer on Polycrystalline Gold (Au).

Materials & Pre-requisites

-

Substrate: Au(111) on Mica or Template Stripped Gold (TSG) for STM; Au/Cr/Glass for electrochemistry.

-

Solute: 4-Mercaptoacetophenone (97%+ purity).

-

Solvent: Absolute Ethanol (200 proof, HPLC grade). Note: Avoid dichloromethane as it can induce disorder in aromatic SAMs.

-

Environment: Nitrogen or Argon glovebox (preferred) or dark ambient conditions.

Step-by-Step Deposition Workflow

-

Substrate Cleaning (Critical):

-

Piranha Etch: Immerse Au substrate in 3:1

for 60 seconds. (Caution: Exothermic/Explosive). -

Rinse: Copious Milli-Q water, then Absolute Ethanol.

-

Validation: The gold surface must be hydrophilic (water contact angle < 10°) before immersion.

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of 4-MAP in absolute ethanol.

-

Why 1 mM? Higher concentrations lead to multilayer formation (disulfides); lower concentrations result in slow, disordered island growth.

-

-

Incubation (Self-Assembly):

-

Immerse the clean gold slide immediately into the thiol solution.

-

Duration: 18 - 24 hours at Room Temperature (25°C).

-

Darkness: Wrap beaker in foil to prevent photo-oxidation of the thiol to sulfonate.

-

-

Rinsing & Annealing:

-

Remove slide and rinse thoroughly with ethanol to remove physisorbed molecules.

-

Optional Annealing: Soak in pure ethanol for 1 hour to allow desorption of loosely bound species and re-ordering of the chemisorbed layer.

-

Dry under a stream of

gas.

-

Visualization of SAM Architecture

The following diagram illustrates the structural alignment and the resulting dipole vector that governs the electronic modification.

Caption: Structural alignment of 4-MAP on Gold. The dipole vector (Red dashed arrow) points towards the vacuum interface, increasing the work function.

Characterization & Validation Metrics

To ensure scientific integrity, every SAM must be validated. Use the following metrics to confirm monolayer quality.

Electrochemical Blocking (Self-Validation)

Use Cyclic Voltammetry (CV) with a redox probe (

-

Protocol: 1 mM Ferricyanide in 0.1 M KCl. Scan -0.2V to +0.6V.

-

Pass Criteria:

-

Bare Gold:

. -

4-MAP SAM:

or complete suppression of peaks. -

Note: Aromatic SAMs are less blocking than C18 alkanethiols due to their shorter length (~8 Å), but they should still significantly retard electron transfer compared to bare gold.

-

Reductive Desorption

-

Protocol: Scan from -0.2 V to -1.4 V in 0.5 M KOH.

-

Signature: A sharp cathodic peak at -0.9 V to -1.0 V (vs. Ag/AgCl) confirms the reduction of the Au-S bond.

-

Calculation: Integrate the peak area. A charge density of ~70-80

indicates a full monolayer coverage (

Surface Wettability (Contact Angle)

-

Measurement: Static water contact angle.

-

Expected Value:

. -

Interpretation:

- : Disordered/Low coverage (Gold is exposed).

- : Contamination (Hydrocarbons) or Multilayers.

Summary of Electronic Constants

| Parameter | Value / Range | Unit | Source |

| Monolayer Thickness | Å | Ellipsometry | |

| Tilt Angle | Degrees | FTIR / NEXAFS | |

| Work Function Shift ( | eV | UPS [1] | |

| Tunneling Decay ( | C-AFM / Break Junction [2] | ||

| Reductive Desorption | V (vs Ag/AgCl) | CV [3] |

Applications in Biosensing (Hydrazine Detection)[2][3]

The acetyl group of 4-MAP is chemically active. It serves as a specific docking site for hydrazine and amine-containing biomarkers via Schiff base condensation .

Mechanism

The carbonyl carbon (

Caption: Biosensing mechanism converting 4-MAP ketone to hydrazone upon analyte exposure.

References

-

Work Function Engineering: Alloway, D. M., et al. "Tuning the Effective Work Function of Gold with Self-Assembled Monolayers Derived from X-C6H4-C6H4-SH." Journal of Physical Chemistry B, 2003. Link

- Conductance & Tunneling: Leary, E., et al. "Chemical tuning of the electronic properties of 4-mercaptopyridine SAMs." Journal of Chemical Physics, 2009.

-

Reductive Desorption Protocol: Ulman, A. "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996. Link

- Hydrazine Sensing: Ensafi, A. A., et al. "Electrochemical determination of hydrazine using a modified electrode." Talanta, 2008.

-

General Protocol: Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. Link

Comparative Analysis of Aromatic Thiols: 4-Mercaptoacetophenone vs. Benzenethiol

A Technical Whitepaper for Chemical Synthesis and Drug Development

Executive Summary

Aromatic thiols are indispensable building blocks in modern organic synthesis, materials science, and drug development. While benzenethiol (thiophenol) serves as the foundational archetype of this class, the introduction of functional groups to the aromatic ring drastically alters the molecule's physicochemical properties. This technical guide provides an in-depth comparative analysis between benzenethiol and 4-mercaptoacetophenone (also known as 4-acetylbenzenethiol). By examining the mechanistic impact of the para-acetyl substituent, this whitepaper elucidates the causality behind their differing acidities, nucleophilicities, and experimental handling requirements.

Mechanistic Divergence: The Role of the Para-Acetyl Group

The fundamental difference between benzenethiol and 4-mercaptoacetophenone lies in the electronic environment of the aromatic ring, dictated by the presence of the acetyl group (-C(=O)CH₃) at the para position.

Benzenethiolate, formed by the deprotonation of benzenethiol, is a classic "soft" nucleophile. The sulfur atom is highly polarizable, and its electron cloud is relatively localized, making it an exceptionally reactive species in S_N2 transformations and demethylation reactions 1.

In contrast, the acetyl group in 4-mercaptoacetophenone is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. When 4-mercaptoacetophenone is deprotonated, the resulting negative charge on the sulfur atom does not remain localized. Instead, it delocalizes across the aromatic π-system and onto the electronegative carbonyl oxygen, forming a highly stable enolate-like resonance structure.

This resonance stabilization has two profound effects:

-

Increased Acidity (Lower pKa): The thermodynamic stability of the conjugate base drastically lowers the energy barrier for deprotonation. Consequently, 4-mercaptoacetophenone has a pKa of approximately 5.33, making it over an order of magnitude more acidic than benzenethiol (pKa ~ 6.52) 2.

-

Attenuated Nucleophilicity: Because the electron density is pulled away from the sulfur center, the 4-mercaptoacetophenone thiolate is a significantly weaker nucleophile compared to benzenethiolate.

Caption: Substituent effects on thiolate reactivity and nucleophilicity.

Quantitative Physicochemical Comparison

The structural differences between the two compounds manifest directly in their physical and chemical properties, which dictate their handling and application in the laboratory 3, 4.

| Property | Benzenethiol | 4-Mercaptoacetophenone |

| CAS Number | 108-98-5 | 3814-20-8 |

| Molecular Formula | C₆H₆S | C₈H₈OS |

| Molecular Weight | 110.18 g/mol | 152.21 g/mol |

| pKa (Aqueous, 25°C) | ~6.52 - 6.60 | ~5.33 - 5.37 |

| Physical State (RT) | Clear, foul-smelling liquid | Yellow, low-melting solid |

| Boiling Point | 168.3 °C | 142 °C |

| Nucleophilicity | High (Localized thiolate) | Moderate (Delocalized thiolate) |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success and accuracy of the procedures.

Protocol A: Spectrophotometric Determination of Thiol pKa

Because thiols are highly prone to oxidation, determining their pKa requires stringent environmental controls.

-

Solution Preparation: Prepare a 100 µM stock solution of the target thiol in 1% DMSO/water to ensure complete dissolution.

-

Buffer Series: Prepare a series of aqueous buffers ranging from pH 3.0 to 9.0 (utilizing acetate, phosphate, and borate to cover the spectrum).

-

Anaerobic Equilibration (Critical Step): Mix the thiol stock with the buffer solutions and equilibrate at 25°C under a strict argon purge. Causality: Aromatic thiols rapidly oxidize in the presence of atmospheric oxygen to form disulfides. Disulfide formation would artificially skew the UV-Vis absorbance readings, completely invalidating the pKa measurement.

-

Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm. The deprotonated thiolate anion will exhibit a bathochromic shift (absorption at a longer wavelength) compared to the neutral thiol.

-

System Validation (Isosbestic Point): Overlay the spectra from all pH values. You must observe a sharp, single isosbestic point. Causality: An isosbestic point mathematically guarantees that only a two-state (thiol ⇌ thiolate) equilibrium is occurring. If the point is smeared or absent, oxidative degradation has occurred, and the data must be discarded.

-

Calculation: Plot the absorbance at the thiolate's λ_max against the pH and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa 2.

Protocol B: General S_N2 Thioether Synthesis Workflow

This protocol highlights the differing kinetic requirements between the two thiols.

-

Deprotonation: Dissolve 1.0 equivalent of the aromatic thiol in a polar aprotic solvent (e.g., DMF). Causality: Polar aprotic solvents do not hydrogen-bond with the thiolate anion, leaving it "naked" and maximizing its nucleophilicity 1. Add 1.2 equivalents of a non-nucleophilic base (e.g., Triethylamine).

-

Activation: Stir for 15 minutes at room temperature under nitrogen to generate the thiolate anion.

-

Electrophile Addition: Dropwise add 1.1 equivalents of an alkyl halide (e.g., benzyl bromide).

-

Kinetic Adjustment: For benzenethiol, the reaction will likely complete within 1-2 hours at room temperature. For 4-mercaptoacetophenone, due to its resonance-attenuated nucleophilicity, mild heating (40°C) and extended reaction times (4-6 hours) are required to achieve full conversion.

-

Reaction Validation: Monitor via Thin Layer Chromatography (TLC). Post-reaction, perform an Ellman’s reagent test on the organic extract. Causality: A negative Ellman’s test (absence of yellow color) self-validates the protocol by confirming the complete consumption of the free sulfhydryl (-SH) groups.

Caption: Workflow for SN2 thioether synthesis using aromatic thiols.

Applications in Drug Development

The divergence in reactivity dictates their respective utilities in pharmaceutical synthesis. Benzenethiol is heavily utilized as a potent demethylation agent for aryl methyl ethers—a crucial deprotection step in the synthesis of complex alkaloids and APIs 1. Its high nucleophilicity allows it to attack the sterically hindered methyl group via an S_N2 mechanism, liberating the free phenol.

Conversely, 4-mercaptoacetophenone is primarily utilized as a highly specific building block rather than a general reagent. The acetyl group serves as a synthetic handle for further functionalization (e.g., reductive amination or aldol condensations). Derivatives of para-substituted thioacetophenones are critical intermediates in the synthesis of selective COX-2 inhibitors (such as precursors related to Rofecoxib) and various photoinitiators used in biomedical polymer curing.

References

-

"Thiophenol | C6H5SH | CID 7969 - PubChem", PubChem,[Link]

-

"Theoretical estimation of the aqueous pK as of thiols", ResearchGate,[Link]

Sources

1-(4-Mercaptophenyl)ethanone SDS safety data sheet

Executive Summary

1-(4-Mercaptophenyl)ethanone (also known as 4'-Mercaptoacetophenone) is a bifunctional aromatic building block critical in surface chemistry and pharmaceutical synthesis. Its utility stems from its orthogonal reactivity: the thiol (-SH) group serves as a high-affinity anchor for noble metals (Au, Ag), while the para-acetyl (-COCH₃) group remains exposed at the interface, providing a versatile "chemical handle" for further conjugation via Schiff base formation or reduction.

This guide transcends the standard Safety Data Sheet (SDS) by integrating risk management with high-fidelity experimental protocols. It addresses the compound's primary instability factor—oxidative dimerization to disulfides—and provides a self-validating workflow for the formation of Self-Assembled Monolayers (SAMs).

Module 1: Critical Safety Profile & Risk Management

While standard SDSs classify this compound as an irritant, the operational risks in a research setting are dominated by its olfactory potency and oxidative instability.

GHS Classification & Hazard Identification

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

The "Stench" Factor: Operational Controls

Like most aromatic thiols, this compound possesses a low odor threshold. "Stench" is not merely a nuisance; it is a contamination vector.

-

Engineering Control: All weighing and manipulation must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Decontamination Protocol: Glassware must never be removed from the hood without prior oxidation.

-

Neutralizing Agent: 5% Sodium Hypochlorite (Bleach) solution.

-

Mechanism:[1] Oxidation of the thiol (-SH) to the odorless sulfonate (-SO₃H).

-

Procedure: Soak all contaminated tips, vials, and spatulas in bleach for 30 minutes before standard washing.

-

Module 2: Physicochemical Architecture

Understanding the physical state is crucial. Commercial samples often appear as semi-solids or viscous liquids due to supercooling or trace disulfide impurities, despite the pure compound being a low-melting solid.

| Property | Value | Technical Note |

| CAS Number | 3814-20-8 | Verify against CAS 3814-18-4 (isomer) to ensure specificity. |

| Molecular Formula | C₈H₈OS | |

| Molecular Weight | 152.21 g/mol | |

| Physical State | Solid/Semi-solid | Melting point range is broad (approx. 20–30°C) depending on purity. |

| Solubility | Ethanol, THF, Chloroform | Lipophilic nature requires organic solvents; insoluble in water. |

| Storage | -20°C, Inert Gas | CRITICAL: Air exposure converts it to 4,4'-diacetyldiphenyl disulfide. |

Module 3: Advanced Handling & Stability Protocols

The primary cause of experimental failure with this compound is the unnoticed oxidation of the thiol group. A disulfide contaminant will not form ordered SAMs on gold, leading to surface defects.

Purity Verification (Self-Validating Step)

Before any critical surface modification, verify the integrity of the thiol.

-

TLC Method:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Result: The disulfide (impurity) is significantly less polar and will have a higher Rf value than the free thiol. If a second upper spot is visible, do not use . Reduce the sample with DTT (Dithiothreitol) or recrystallize.

-

Safe Handling Workflow

Figure 1: Operational workflow to prevent condensation-induced oxidation and odor release.

Module 4: Application Workflow – SAM Formation on Gold

This protocol describes the formation of a dense, ordered monolayer on a polycrystalline Gold (Au) surface. The causality behind every step is explained to ensure reproducibility.

Substrate Preparation

-

Goal: Remove organic contaminants to allow the sulfur-gold bond to form.

-

Method: UV/Ozone cleaning (20 min) or Piranha Etch.

-

Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) is explosive with organics. Use extreme caution.

-

-

Validation: A clean gold surface should be hydrophilic (water contact angle < 10°).

Monolayer Assembly

-

Solution Prep: Prepare a 1.0 mM solution of this compound in absolute ethanol (HPLC grade).

-

Why 1 mM? Higher concentrations promote multilayer formation (physisorption); lower concentrations lead to slow kinetics and defects.

-

Why Ethanol? It solubilizes the thiol while being polar enough to solvate the alkyl chains, driving them to order on the surface.

-

-

Incubation: Immerse the clean Au substrate in the solution for 24 hours at room temperature in a sealed, dark container.

-

Inert Atmosphere:[4] Backfill the container with Nitrogen (N₂) to prevent oxidation of the thiol in solution before it binds.

-

-

Rinsing: Remove substrate and rinse copiously with:

-

Ethanol (to remove physisorbed layers).

-

DI Water.

-

Ethanol (again, to assist drying).

-

-

Drying: Blow dry with a stream of high-purity Nitrogen.

Surface Functionalization (The "Ketone Handle")

The exposed acetyl group allows for bio-conjugation.

-

Reaction: Schiff Base formation with a primary amine (R-NH₂).

-

Conditions: Reflux in ethanol with a catalytic amount of acetic acid.

Mechanism of Action Visualization

Figure 2: Kinetic stages of Self-Assembled Monolayer (SAM) formation on Gold.

Module 5: Emergency Response

Spills (Small Scale)

-

Evacuate: The smell will travel fast. Clear the immediate area.[2]

-

Oxidize: Cover the spill with paper towels soaked in 10% Bleach solution.

-

Wait: Allow 20 minutes for oxidation.

-

Clean: Wipe up (now odorless) residue and dispose of as chemical waste.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[1][3] Consult an ophthalmologist (Irritant Category 2A).

-

Skin Contact: Wash with soap and water.[1][3] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the thiol.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4713180, this compound. Retrieved from [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Self-Assembled Monolayers of 4-Mercaptoacetophenone on Gold Surfaces: A Detailed Guide

Abstract

This document provides a comprehensive protocol for the formation and characterization of self-assembled monolayers (SAMs) of 4-mercaptoacetophenone on gold substrates. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require well-defined, functionalized surfaces for their applications. The protocol details every critical step, from substrate preparation to monolayer formation and its subsequent characterization, while also delving into the scientific principles that govern these processes. The aim is to equip the user with not just a method, but also a thorough understanding to achieve reproducible, high-quality monolayers.

Introduction: The Significance of Aromatic Thiol SAMs

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, represent a cornerstone of modern surface science and nanotechnology. The robust and spontaneous formation of a covalent-like bond between the sulfur headgroup of a thiol and the gold surface provides a simple yet powerful method for tailoring interfacial properties with molecular precision.[1] Aromatic thiols, such as 4-mercaptoacetophenone, are of particular interest due to the rigid π-conjugated system they introduce. This rigidity can lead to highly ordered and thermally stable monolayers.[2] The terminal acetyl group in 4-mercaptoacetophenone offers a versatile chemical handle for further surface modification, making it a valuable platform for applications ranging from biosensing to molecular electronics.

The formation of a high-quality SAM is a multi-stage process that begins with the chemisorption of the thiol onto the gold surface, followed by a slower organization phase where molecules arrange into a densely packed, ordered monolayer. This organization is driven by intermolecular interactions between the aromatic rings. The final structure and properties of the SAM are highly dependent on the cleanliness of the gold substrate, the purity of the thiol and solvent, and the assembly conditions.

Essential Materials and Reagents

A pristine experimental environment is paramount for the successful formation of high-quality SAMs. Contaminants can significantly impact the ordering and integrity of the monolayer.[3]

| Category | Item | Recommended Specifications | Vendor (Example) |

| Substrates | Gold-coated substrates | Silicon wafer or glass with a Ti or Cr adhesion layer (5-10 nm) followed by a 100-200 nm gold layer. | Platypus Technologies |

| Thiol | 4-Mercaptoacetophenone | >95% purity | Sigma-Aldrich |

| Solvents | Absolute Ethanol | 200 proof, anhydrous | Decon Laboratories |

| Ultrapure Water | 18.2 MΩ·cm resistivity | MilliporeSigma | |

| Cleaning Agents | Sulfuric Acid (H₂SO₄) | Concentrated, ACS grade | VWR |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS grade | VWR | |

| Inert Gas | Nitrogen (N₂) or Argon (Ar) | High purity (99.999%) | Airgas |

| Glassware | Beakers, Petri dishes, Vials | Borosilicate glass | Corning |

| Handling | Tweezers | Fine-tipped, non-magnetic, stainless steel | Ted Pella |

Experimental Workflow: From Substrate to Monolayer

The entire process, from cleaning the gold substrate to the final characterization of the SAM, is a linear workflow. Each step is critical for the success of the subsequent one.

Figure 1: A schematic overview of the complete workflow for the preparation and characterization of 4-mercaptoacetophenone SAMs on gold.

Detailed Experimental Protocols

Gold Substrate Preparation: The Foundation of a Perfect SAM

A meticulously clean gold surface is non-negotiable for achieving a well-ordered monolayer. The following protocols describe two effective cleaning methods. Extreme caution is advised when working with Piranha solution.

Protocol A: Piranha Solution Cleaning

-

Safety First: Piranha solution is a potent oxidizing agent and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Always add the hydrogen peroxide to the sulfuric acid slowly; never the other way around.

-

Preparation of Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄). The solution will become extremely hot.

-

Substrate Immersion: Using clean, non-magnetic tweezers, carefully immerse the gold substrates in the hot Piranha solution for 10-15 minutes.

-

Rinsing: Carefully remove the substrates and rinse them extensively with ultrapure water, followed by a rinse with absolute ethanol.

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

-

Immediate Use: The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.

Protocol B: UV/Ozone Cleaning

-

Placement: Place the gold substrates in a UV/Ozone cleaner.

-

Exposure: Expose the substrates to UV radiation for 15-20 minutes. This process effectively removes organic contaminants through photo-oxidation.

-

Immediate Use: Use the cleaned substrates immediately for SAM formation.

SAM Formation: The Self-Assembly Process

This protocol outlines the solution-phase deposition of 4-mercaptoacetophenone.

-

Thiol Solution Preparation: Prepare a 1 mM solution of 4-mercaptoacetophenone in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 1.52 mg of 4-mercaptoacetophenone in 10 mL of absolute ethanol.

-

Substrate Immersion: Place the freshly cleaned and dried gold substrates in a clean glass container (e.g., a petri dish or a vial). Pour the thiol solution over the substrates, ensuring they are fully submerged.[3]

-

Incubation: Seal the container to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature. This extended incubation time allows for the reorganization of the molecules into a well-ordered monolayer.

-

Rinsing: After incubation, remove the substrates from the solution with clean tweezers and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon.

-

Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until characterization. For longer-term storage, an inert atmosphere is recommended.

Characterization of the 4-Mercaptoacetophenone SAM

A combination of surface-sensitive techniques is essential to validate the formation and quality of the monolayer.

Figure 2: A simplified representation of a 4-mercaptoacetophenone molecule chemisorbed onto a gold surface.

Expected Quantitative Data

The following table summarizes the expected characterization data for a well-formed 4-mercaptoacetophenone SAM on gold. The values for a closely related molecule, 4'-acetyl-4-mercaptobiphenyl, are provided for comparison as direct data for 4-mercaptoacetophenone is not extensively available in the literature.

| Parameter | Technique | Expected Value for 4'-acetyl-4-mercaptobiphenyl SAM | Reference |

| Water Contact Angle (Advancing) | Contact Angle Goniometry | ~53° | [4] |

| Ellipsometric Thickness | Ellipsometry | ~12-16 Å | [4] |

| Molecular Tilt Angle | Infrared Spectroscopy | Biphenyl plane tilted ~20° from the surface normal | [4] |

Detailed Characterization Methodologies

-

Contact Angle Goniometry: This technique measures the wettability of the surface, providing information about the terminal functional group of the SAM. A sessile drop of ultrapure water is placed on the surface, and the contact angle is measured. For a 4-mercaptoacetophenone SAM, the surface will be moderately hydrophilic due to the exposed acetyl groups.

-

Spectroscopic Ellipsometry: Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[5] For a 4-mercaptoacetophenone SAM, a thickness consistent with a molecular monolayer is expected.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface. For a 4-mercaptoacetophenone SAM on gold, the following peaks are expected:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in a reflection-absorption mode (RAIRS), is used to identify the functional groups present in the SAM and can provide information about molecular orientation.[7] Key expected vibrational modes for 4-mercaptoacetophenone include:

-

C=O stretch: A strong band characteristic of the acetyl group's carbonyl.

-

Aromatic C=C stretches: Bands associated with the benzene ring.

-

C-H stretches: Aromatic C-H stretches.

-

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| High Water Contact Angle / Hydrophobic Surface | Incomplete SAM formation or contamination. | Ensure thorough substrate cleaning. Use fresh, high-purity thiol and solvent. Increase immersion time. |

| Low SAM Thickness (Ellipsometry) | Incomplete monolayer coverage. | Verify substrate cleanliness. Check thiol concentration and purity. Ensure adequate immersion time. |

| Disordered Monolayer (FTIR/XPS) | Contaminated substrate or reagents. | Use fresh, high-purity materials. Ensure a clean working environment.[3] |

| Presence of Oxidized Sulfur in XPS | Exposure of the SAM to air for extended periods. | Minimize the time between SAM formation and analysis. Store samples under an inert atmosphere. |

Conclusion

This application note provides a detailed, experience-driven protocol for the fabrication of high-quality 4-mercaptoacetophenone self-assembled monolayers on gold surfaces. By adhering to the principles of meticulous cleanliness, using high-purity reagents, and allowing for sufficient assembly time, researchers can reliably produce well-defined surfaces for a multitude of applications. The characterization techniques outlined herein provide a robust framework for validating the quality and integrity of the formed monolayers, ensuring reproducibility and advancing scientific inquiry.

References

- Kang, J. F., Ulman, A., Liao, S., Jordan, R., Yang, G., & Liu, G. Y. (2001). Self-Assembled Rigid Monolayers of 4′-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. Langmuir, 17(1), 95–106.

- Tsenkova, R., et al. (2011). Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. Molecules, 16(6), 5163-5178.

-

Platypus Technologies. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

- Sastry, M., et al. (2000). Crosslinked organosulfur-based self-assembled monolayers: formation and applications.

-

J.A. Woollam Co., Inc. (2011). Ellipsometry study on gold-nanoparticle-coated gold thin film for biosensing application. Retrieved from [Link]

- Kang, J. F., Jordan, R., & Ulman, A. (1998). Wetting and Fourier Transform Infrared Spectroscopy Studies of Mixed Self-Assembled Monolayers of 4′-Methyl-4-mercaptobiphenyl and 4′-Hydroxy-4-mercaptobiphenyl. Langmuir, 14(15), 3983–3985.

- Patel, D. I., Lippert, D., Shah, D., Seo, D., Hilfiker, J. N., & Linford, M. R. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry.

- Ramírez, E. A., Cortés, E., Rubert, A. A., Carro, P., Benítez, G., Vela, M. E., & Salvarezza, R. C. (2012). Complex surface chemistry of 4-mercaptopyridine self-assembled monolayers on Au(111). Langmuir, 28(17), 6839–6847.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. tu-dresden.de [tu-dresden.de]

- 3. researchgate.net [researchgate.net]

- 4. tu-dresden.de [tu-dresden.de]

- 5. researchgate.net [researchgate.net]

- 6. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note & Protocol: Functionalization of Gold Nanoparticles with 1-(4-Mercaptophenyl)ethanone for Advanced Bioconjugation

Abstract & Introduction

Gold nanoparticles (AuNPs) are a cornerstone of modern nanotechnology, offering a versatile platform for applications ranging from diagnostics and bioimaging to targeted drug delivery and therapeutics.[1][2] Their utility is fundamentally determined by their surface chemistry, which governs their stability, biocompatibility, and ability to interact with biological systems.[3][4] A robust and reliable surface functionalization strategy is therefore paramount.

This guide provides a comprehensive protocol for the functionalization of citrate-stabilized gold nanoparticles with 1-(4-Mercaptophenyl)ethanone (MPE). This process leverages the strong, quasi-covalent affinity between sulfur and gold to form a stable self-assembled monolayer (SAM) on the nanoparticle surface.[5][6] The choice of MPE as the ligand is strategic; its terminal acetyl group serves as a versatile chemical handle for subsequent, specific bioconjugation reactions (e.g., hydrazone or oxime ligation), opening avenues for the attachment of proteins, peptides, or small-molecule drugs.

As a Senior Application Scientist, this document is structured not merely as a list of steps, but as a self-validating workflow. We will delve into the causality behind each procedural choice, from the initial synthesis of precursor nanoparticles to the critical characterization techniques required to confirm successful functionalization. This ensures that researchers can not only replicate the protocol but also understand and troubleshoot the underlying chemical principles.

Foundational Principles: The Chemistry of Functionalization

The entire workflow is predicated on a ligand exchange reaction. We begin with gold nanoparticles stabilized by a layer of weakly adsorbed citrate ions. The citrate provides electrostatic repulsion, ensuring colloidal stability in aqueous solution.[7] However, these citrate ions are readily displaced by molecules with a stronger affinity for the gold surface.

The thiol (-SH) group of this compound is an exemplary displacing agent. The sulfur atom forms a highly stable Au-S bond with a bond strength of approximately 45 kcal/mol, driving the spontaneous formation of a dense, organized monolayer.[5] This process transforms the nanoparticle surface, replacing the hydrophilic carboxylate groups of citrate with the functional acetylphenyl moiety of MPE. This change in surface chemistry is the primary indicator of a successful reaction and can be rigorously verified through the characterization methods detailed in Section 5.0.

Experimental Workflow Overview

The process is logically divided into three main stages: synthesis of the precursor nanoparticles, the ligand exchange reaction, and finally, purification and characterization of the final product. Each stage includes validation checkpoints to ensure the quality and success of the preceding step before moving forward.

Caption: High-level experimental workflow for MPE-AuNP synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized AuNPs (Precursor)

Rationale: The Turkevich method is a classic, robust aqueous synthesis that produces relatively monodisperse, citrate-capped AuNPs, typically in the 15-20 nm range.[8][9] The citrate acts as both the reducing agent and the stabilizing capping agent.

Materials:

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

High-purity water (18.2 MΩ·cm)

-

All glassware must be scrupulously cleaned.

Procedure:

-

Prepare a 1.0 mM HAuCl₄ solution by dissolving the appropriate amount in high-purity water.

-

Prepare a 38.8 mM sodium citrate solution.

-

In a 250 mL round-bottom flask with a stir bar, bring 100 mL of the 1.0 mM HAuCl₄ solution to a vigorous boil under constant stirring.

-

To the boiling solution, rapidly inject 10 mL of the 38.8 mM sodium citrate solution.

-

Observe the color change: the solution will transition from pale yellow to clear, then grey, purple, and finally to a stable, deep ruby red. This sequence indicates the nucleation and growth of the nanoparticles.[10]

-

Continue boiling for 15 minutes after the color stabilizes to ensure the reaction is complete.

-

Remove from heat and allow the solution to cool to room temperature while still stirring.

-

Validation Checkpoint: Characterize the resulting citrate-AuNPs using UV-Vis spectroscopy and DLS. A sharp surface plasmon resonance (SPR) peak around 520 nm and a low Polydispersity Index (PDI < 0.2) from DLS indicate successful synthesis of monodisperse nanoparticles. Store at 4°C.

Protocol 2: Functionalization with this compound

Rationale: This ligand exchange reaction is typically performed in an aqueous/alcoholic solution to ensure the solubility of the sparingly soluble MPE ligand while maintaining the colloidal stability of the AuNPs. The reaction proceeds overnight to allow for the formation of a well-ordered Self-Assembled Monolayer (SAM).

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound (MPE)

-

Anhydrous Ethanol or Methanol

Procedure:

-

Prepare a 10 mM stock solution of MPE in anhydrous ethanol.

-

In a glass vial, add 10 mL of the citrate-AuNP solution.

-

While stirring, add 100 µL of the 10 mM MPE stock solution. This provides a significant molar excess of the thiol ligand to drive the exchange reaction to completion.

-

Seal the vial and allow the reaction to stir gently at room temperature for 12-18 hours. This duration is critical for the monolayer to anneal into a well-packed, low-energy state.[5]

Caption: Mechanism of ligand exchange on the AuNP surface.

Protocol 3: Purification of MPE-Functionalized AuNPs

Rationale: Purification is essential to remove excess MPE and displaced citrate ions. Unreacted MPE can interfere with subsequent conjugation reactions and may be cytotoxic, while excess ions can destabilize the nanoparticle solution. Centrifugation pellets the dense AuNPs, allowing the supernatant containing impurities to be discarded.[10]

Materials:

-

MPE-functionalized AuNP solution (from Protocol 2)

-

High-purity water

-

Ethanol

Procedure:

-

Transfer the reaction mixture to appropriate centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to form a soft pellet. (Note: The exact speed and time depend on nanoparticle size and concentration, e.g., 10,000 x g for 20 minutes for ~20 nm AuNPs).

-

Carefully decant and discard the supernatant. Be careful not to disturb the pellet.

-

Resuspend the pellet in a 1:1 ethanol/water solution to wash away unbound MPE. Sonicate briefly (1-2 minutes) if necessary to fully redisperse.

-

Repeat the centrifugation and resuspension steps (Steps 2-4) at least two more times. For the final wash, use only high-purity water.

-

After the final wash, resuspend the purified MPE-AuNPs in the desired buffer or solvent (e.g., PBS or ethanol) for storage and final characterization. Store at 4°C.

Validation & Characterization: A Self-Validating System

Successful functionalization is confirmed by a suite of characterization techniques that probe the changes in the nanoparticles' physicochemical properties. Comparing data from before and after the ligand exchange is the cornerstone of validating the protocol.

| Parameter | Before Functionalization (Citrate-AuNP) | After Functionalization (MPE-AuNP) | Rationale & Technique |

| LSPR λₘₐₓ | ~520 nm | 525 - 530 nm (Red-shifted) | The ligand shell changes the local refractive index at the nanoparticle surface, causing a shift in the plasmon resonance.[11][12] (UV-Vis Spectroscopy) |

| Hydrodynamic Diameter | ~25 nm (for a 20 nm core) | ~30-35 nm (Increased) | The addition of the MPE monolayer increases the overall hydrodynamic size of the particle in solution. (Dynamic Light Scattering - DLS) |

| Zeta Potential | -30 to -50 mV | -10 to -25 mV (Less negative) | Replacement of the highly negative citrate ions with the less charged MPE ligand reduces the net negative surface charge. (Zeta Potential Measurement) |

| Colloidal Stability | Stable in low salt buffer | May show increased stability in higher ionic strength solutions | The steric hindrance from the MPE layer can provide enhanced stability against salt-induced aggregation compared to purely electrostatic stabilization.[13][14] (Salt Aggregation Assay) |

| Surface Chemistry | C-O, C=O stretches from citrate | Aromatic C=C, C=O (ketone) stretches visible | Direct evidence of the MPE molecule on the surface. (FTIR or XPS) [15][16] |

Field-Proven Insights & Troubleshooting

-

Issue: Significant Broadening of SPR Peak or Visible Aggregation (Blue/Purple Color).

-

Cause: This indicates nanoparticle aggregation. It could be due to insufficient MPE concentration, overly aggressive centrifugation, or destabilizing contaminants.

-

Solution: Ensure all glassware is impeccably clean. Increase the molar excess of MPE in the reaction. Reduce centrifugation speed/time and ensure the pellet is fully, but gently, redispersed after each wash.

-

-

Issue: Minimal or No Shift in LSPR Peak.

-

Cause: The ligand exchange reaction may be incomplete.

-

Solution: Verify the quality and purity of the MPE ligand. Ensure it is fully dissolved in the stock solution. Extend the reaction time to 24 hours.

-

-

Expert Tip: Solvent Choice Matters. While ethanol is common, for larger or more sensitive AuNPs, consider using a solvent system with a higher water content during the reaction to better maintain colloidal stability throughout the exchange process.

References

-

Preparation and Functionalization of Gold Nanoparticles. International Journal of Nanoscience and Nanotechnology. [Link]

-

Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST Special Publication. [Link]

-

A theoretical approach on the ability of functionalized gold nanoparticles for detection of Cd2+. Scientific Reports. [Link]

-

Covalently functionalized gold nanoparticles: synthesis, characterization, and integration into capillary electrophoresis. University of Iowa Institutional Repository. [Link]

-

Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Omega. [Link]

-

Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides. Rapid Communications in Mass Spectrometry. [Link]

-

Self-Assembled Rigid Monolayers of 4`-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. Langmuir. [Link]

-

Increasing the stability of DNA-functionalized gold nanoparticles using mercaptoalkanes. ResearchGate. [Link]

-

Pharmacological Role of Functionalized Gold Nanoparticles in Disease Applications. MDPI. [Link]

-

Increased Stability of Mercapto Alkane Functionalized Au Nanoparticles Towards DNA Sensing. ResearchGate. [Link]

-

Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ChemistrySelect. [Link]

-